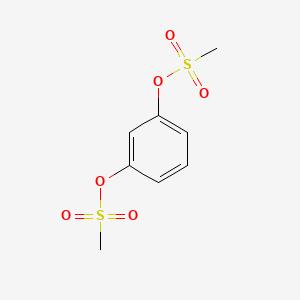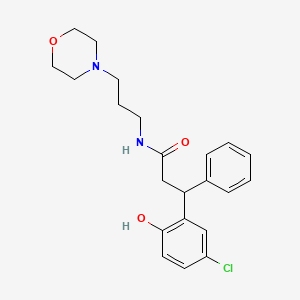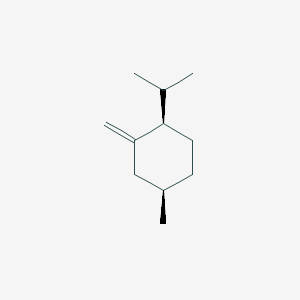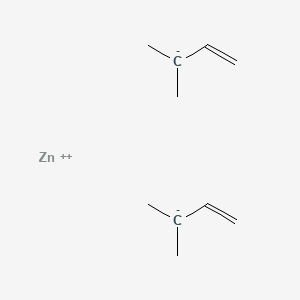
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is an organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
The synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol typically involves the reaction of 2-hydroxybenzaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the benzodioxin ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzodioxin ring. Common reagents include halogens and alkylating agents.
Applications De Recherche Scientifique
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the pyridine ring, making it less versatile in terms of biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar heterocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
3-pyridin-4-yl-2,4-dihydro-indeno[1,2-c]pyrazole: This compound features a pyridine ring fused with an indeno-pyrazole ring, offering unique applications in medicinal chemistry.
Propriétés
Numéro CAS |
103681-70-5 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C13H11NO3/c15-13(12-7-3-4-8-14-12)9-16-10-5-1-2-6-11(10)17-13/h1-8,15H,9H2 |
Clé InChI |
UQBAZSZCNIKUNS-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O |
Solubilité |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)







